

Spectroscopic Profile of 1-Methyl-2-phenylindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-2-phenylindole**

Cat. No.: **B182965**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenylindole is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules and functional materials.^{[1][2]} Its structural framework is a common motif in medicinal chemistry.^[3] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data and analysis of **1-Methyl-2-phenylindole**, including detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **1-Methyl-2-phenylindole**, summarized in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^{[4][5]} The ¹H and ¹³C NMR data for **1-Methyl-2-phenylindole** provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for **1-Methyl-2-phenylindole**^[6]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65 - 7.55	m	2H	Phenyl H
7.50 - 7.35	m	3H	Phenyl H
7.30 - 7.20	m	1H	Indole H
7.15 - 7.05	m	2H	Indole H
6.45	s	1H	Indole H-3
3.65	s	3H	N-CH ₃

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for **1-Methyl-2-phenylindole**[7][8]

Chemical Shift (δ) ppm	Assignment
141.0	C (quaternary)
138.2	C (quaternary)
132.7	C (quaternary)
129.0	CH
128.8	CH
128.0	CH
121.8	CH
120.6	CH
120.1	CH
109.8	CH
102.5	CH
31.1	N-CH ₃

Solvent: Chloroform-d (CDCl_3)[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[9][10]

Table 3: Mass Spectrometry Data for **1-Methyl-2-phenylindole**[11]

m/z	Relative Intensity	Assignment
207	100%	$[\text{M}]^+$ (Molecular Ion)
206	80%	$[\text{M}-\text{H}]^+$
208	15%	$[\text{M}+\text{H}]^+$ (Isotopic Peak)
192	20%	$[\text{M}-\text{CH}_3]^+$
103.5	10%	$[\text{M}]^{2+}$

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]

Table 4: Infrared (IR) Spectroscopy Data for **1-Methyl-2-phenylindole**[14][15]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3055	Medium	Aromatic C-H stretch
2925	Medium	Aliphatic C-H stretch (CH ₃)
1600	Strong	Aromatic C=C stretch
1470	Strong	C-H bend (CH ₃)
1340	Strong	C-N stretch
740	Strong	C-H out-of-plane bend (ortho-disubstituted benzene)

Sample Preparation: KBr Pellet[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[17][18]

Table 5: UV-Vis Spectroscopy Data for **1-Methyl-2-phenylindole**[11]

λ _{max} (nm)	Solvent
228	Ethanol
294	Ethanol

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4] [19]

- Sample Preparation: A sample of 5-10 mg of **1-Methyl-2-phenylindole** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.

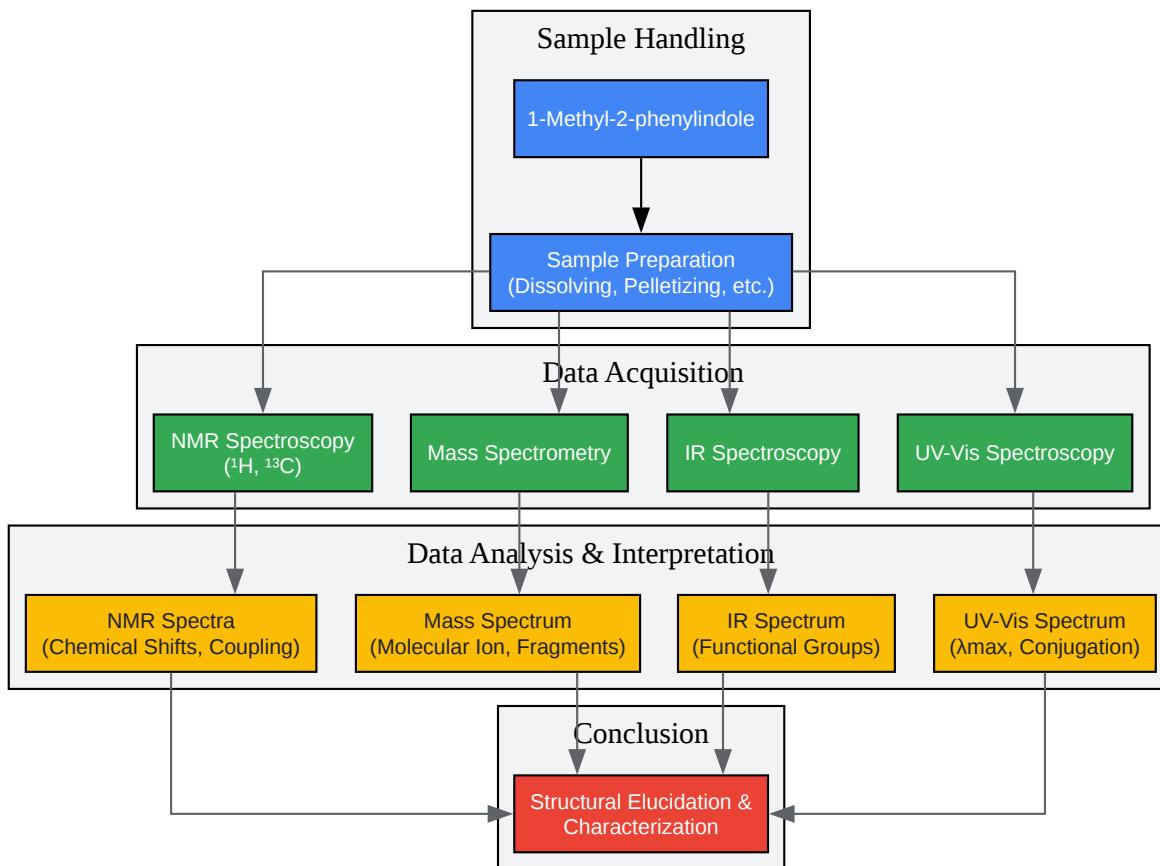
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Varian CFT-20 spectrometer. [\[11\]](#)
- Data Acquisition:
 - For ^1H NMR, the spectral width was set to encompass the expected range of proton chemical shifts. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum was acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)[9][20]

- Sample Introduction: A dilute solution of **1-Methyl-2-phenylindole** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer. For electron ionization (EI), the sample was vaporized in the ion source.
- Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a magnetic sector or quadrupole mass analyzer.
- Detection: The abundance of each ion at a specific m/z value was measured by a detector, generating a mass spectrum.

Infrared (IR) Spectroscopy[12][21]

- Sample Preparation: A small amount of **1-Methyl-2-phenylindole** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.


- Instrumentation: The IR spectrum was recorded using a Bruker IFS 85 FT-IR spectrometer. [\[16\]](#)
- Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was acquired.
- Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy[22][23]

- Sample Preparation: A stock solution of **1-Methyl-2-phenylindole** was prepared in a UV-grade solvent such as ethanol.[\[11\]](#) This stock solution was then serially diluted to a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
- Data Acquisition: A cuvette containing the pure solvent was used as a reference. The sample cuvette, containing the solution of **1-Methyl-2-phenylindole**, was placed in the sample beam path. The absorbance was scanned over a wavelength range of 200-400 nm.
- Data Processing: The instrument automatically subtracts the absorbance of the reference solvent from the sample absorbance to generate the UV-Vis spectrum of the compound. The wavelength of maximum absorbance (λ_{max}) was identified from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of a comprehensive spectroscopic analysis for the characterization of a compound like **1-Methyl-2-phenylindole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-Methyl-2-phenylindole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 1-Methyl-2-phenylindole(3558-24-5) 1H NMR [m.chemicalbook.com]
- 7. 1-Methyl-2-phenylindole(3558-24-5) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. fiveable.me [fiveable.me]
- 11. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. amherst.edu [amherst.edu]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. 1-Methyl-2-phenylindole(3558-24-5) IR Spectrum [chemicalbook.com]
- 15. 1-Methyl-2-phenylindole(3558-24-5) IR2 spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. ej-eng.org [ej-eng.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-2-phenylindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182965#spectroscopic-data-and-analysis-of-1-methyl-2-phenylindole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com